molecular formula C18H18O3 B14348594 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- CAS No. 93885-98-4

1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-

Cat. No.: B14348594
CAS No.: 93885-98-4
M. Wt: 282.3 g/mol
InChI Key: APQLGRVRGNDVKD-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedione, 1-phenyl-3-(4-methoxyphenyl)-: Similar structure but lacks the 2,4-dimethyl substitution.

    1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-: Similar structure but lacks the 4-methoxy substitution.

Uniqueness

1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- is unique due to the presence of both 2,4-dimethyl and 4-methoxy substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

93885-98-4

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C18H18O3/c1-12-4-9-16(13(2)10-12)18(20)11-17(19)14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3

InChI Key

APQLGRVRGNDVKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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